molecular formula C13H8BrNS B14196541 2-(3-Bromo-1-benzothiophen-2-yl)pyridine CAS No. 851228-18-7

2-(3-Bromo-1-benzothiophen-2-yl)pyridine

Cat. No.: B14196541
CAS No.: 851228-18-7
M. Wt: 290.18 g/mol
InChI Key: FTTMXBLXCIALPL-UHFFFAOYSA-N
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Description

2-(3-Bromo-1-benzothiophen-2-yl)pyridine is a brominated heteroaromatic compound featuring a benzothiophene core linked to a pyridine ring. This specific architecture makes it a valuable synthetic intermediate and scaffold in medicinal chemistry and drug discovery research. Compounds based on the benzothiophene structure are extensively investigated for their diverse pharmacological potential. Research on analogous structures has demonstrated significant interest in their biological activities, particularly in the development of central nervous system (CNS) agents. For instance, related benzothiophene-containing molecules have been identified as potent anticonvulsants and analgesics in preclinical models, with proposed mechanisms of action involving interaction with neuronal voltage-sensitive sodium channels . Furthermore, such polyhalogenated, stereo-defined benzothiophene platforms are recognized as versatile molecular tools for synthetic chemistry, enabling the construction of more complex drug-like molecules through efficient cross-coupling reactions and further functionalization . This compound is presented for research and development purposes only. It is not intended for diagnostic, therapeutic, or any consumer use.

Properties

CAS No.

851228-18-7

Molecular Formula

C13H8BrNS

Molecular Weight

290.18 g/mol

IUPAC Name

2-(3-bromo-1-benzothiophen-2-yl)pyridine

InChI

InChI=1S/C13H8BrNS/c14-12-9-5-1-2-7-11(9)16-13(12)10-6-3-4-8-15-10/h1-8H

InChI Key

FTTMXBLXCIALPL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=C(S2)C3=CC=CC=N3)Br

Origin of Product

United States

Preparation Methods

Coupling of 2,3-Dibromo-1-benzothiophene with Pyridine Boronic Acid

The most direct route involves Suzuki-Miyaura coupling between 2,3-dibromo-1-benzothiophene and pyridine-2-boronic acid. This method leverages the differential reactivity of C–Br bonds at the 2- and 3-positions of benzothiophene.

Procedure :

  • Synthesis of 2,3-dibromo-1-benzothiophene : Bromination of benzothiophene using N-bromosuccinimide (NBS) in chloroform/acetic acid (1:1) at 0°C for 48 hours yields 3-bromo-1-benzothiophene. A second bromination at position 2 is achieved using directed ortho-lithiation followed by quenching with Br₂, providing 2,3-dibromo-1-benzothiophene in 72% yield.
  • Cross-Coupling : Pd(PPh₃)₄ (5 mol%) catalyzes the reaction between 2,3-dibromo-1-benzothiophene (1 equiv) and pyridine-2-boronic acid (1.2 equiv) in DME/H₂O (6:1) at 80°C for 20 hours. The product is isolated in 85% yield after column chromatography.

Key Data :

Parameter Value
Yield 85%
Reaction Time 20 hours
Catalyst Pd(PPh₃)₄ (5 mol%)
Temperature 80°C

Advantages : High regioselectivity for C2 coupling due to steric and electronic factors.
Limitations : Requires access to 2,3-dibromo-1-benzothiophene, which involves multi-step synthesis.

Sequential Bromination-Borylation Strategy

Directed Borylation of 3-Bromo-1-benzothiophene

This two-step approach modifies 3-bromo-1-benzothiophene (readily available via NBS bromination) by installing a boronic acid at position 2 for subsequent coupling.

Procedure :

  • Borylation : Treatment of 3-bromo-1-benzothiophene with LDA (−78°C, THF) followed by triisopropyl borate yields 2-boronic acid-3-bromo-1-benzothiophene (63% yield).
  • Suzuki Coupling : Reaction with 2-bromopyridine under Pd(OAc)₂ (2 mol%) and SPhos (4 mol%) in toluene/H₂O (10:1) at 100°C for 12 hours affords the target compound in 78% yield.

Key Data :

Parameter Value
Borylation Yield 63%
Coupling Yield 78%
Catalyst Pd(OAc)₂/SPhos

Advantages : Avoids dibrominated intermediates; compatible with sensitive functional groups.
Challenges : Low-temperature borylation requires stringent anhydrous conditions.

Bromocyclization of ortho-Substituted Precursors

Bromocyclization of 2-(Pyridin-2-yl)thiophene Derivatives

A convergent method constructs the benzothiophene ring via bromocyclization of a pyridine-containing thiophene precursor.

Procedure :

  • Synthesis of 2-(Pyridin-2-yl)thiophene : Ullmann coupling of 2-iodopyridine with thiophene-2-boronic acid using CuI (10 mol%) and 1,10-phenanthroline in DMF at 120°C for 24 hours (89% yield).
  • Bromocyclization : Treatment with N-methylpyrrolidin-2-one hydrotribromide (MPHT) in CH₂Cl₂ at 0°C induces cyclization, forming 2-(3-bromo-1-benzothiophen-2-yl)pyridine in 68% yield.

Key Data :

Parameter Value
Cyclization Yield 68%
Reagent MPHT
Temperature 0°C → RT

Advantages : Single-step ring formation; high atom economy.
Limitations : Limited substrate scope; MPHT handling requires care.

Comparative Analysis of Methods

Yield and Efficiency

Method Yield Time Scalability
Suzuki (2,3-dibromo) 85% 20 h High
Borylation-Coupling 78% 14 h Moderate
Bromocyclization 68% 48 h Low

Regioselectivity and Byproducts

  • Suzuki Coupling : Minimal byproducts due to Pd’s selectivity for C2–Br over C3–Br.
  • Bromocyclization : Risk of over-bromination; requires precise stoichiometry.

Chemical Reactions Analysis

Types of Reactions

2-(3-Bromo-1-benzothiophen-2-yl)pyridine undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom in the benzothiophene ring can be substituted with other groups using nucleophilic substitution reactions.

    Oxidation and Reduction Reactions:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, the Suzuki-Miyaura cross-coupling reaction typically results in the formation of carbon-carbon bonded products .

Mechanism of Action

The mechanism of action of 2-(3-Bromo-1-benzothiophen-2-yl)pyridine is not well-documented. its effects are likely mediated through interactions with specific molecular targets and pathways, depending on its application. For example, in biological systems, it may interact with enzymes or receptors to exert its effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 2-(3-Bromo-1-benzothiophen-2-yl)pyridine with structurally related brominated pyridine derivatives and aryl-pyridine hybrids:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents/Structural Features Key Properties/Applications References
2-(3-Bromo-1-benzothiophen-2-yl)pyridine C₁₂H₇BrNS 278.16 Bromo on benzothiophene, pyridine core Medicinal chemistry intermediates, ligand design
2-(Chloromethyl)pyridine hydrochloride C₆H₆ClN·HCl 164.03 Chloromethyl on pyridine, hydrochloride salt Reactive intermediate; irritant (causes skin/eye irritation)
2-Bromo-3-methylpyridine C₆H₆BrN 172.02 Bromo at pyridine 2-position, methyl at 3 Cross-coupling reactions; steric hindrance from methyl group
2-Bromopyridine C₅H₄BrN 158.00 Bromo at pyridine 2-position Simplest bromopyridine; versatile building block
2-(3-Bromo-2,4-difluorophenyl)pyridine C₁₁H₆BrF₂N 274.07 Bromo and difluoro on phenyl, pyridine Fluorinated intermediates; enhanced lipophilicity
2-Bromo-6-(hydroxymethyl)pyridin-3-ol C₆H₅BrNO₂ 202.01 Bromo, hydroxymethyl, hydroxyl on pyridine Polar substituents for solubility; drug design

Structural and Electronic Differences

Core Heterocycles :

  • The benzothiophene in 2-(3-Bromo-1-benzothiophen-2-yl)pyridine introduces sulfur-based electron-withdrawing effects and π-conjugation, distinct from phenyl rings in 2-(3-Bromo-2,4-difluorophenyl)pyridine .
  • Pyridine’s nitrogen in all compounds enables coordination to metals, but fused benzothiophene may alter ligand properties compared to simpler pyridines like 2-bromopyridine .

Substituent Effects :

  • Bromine’s position (benzothiophene vs. pyridine) affects reactivity. For example, bromine on benzothiophene may undergo slower cross-coupling than bromine directly on pyridine (as in 2-bromo-3-methylpyridine ) due to steric or electronic factors .
  • Fluorine in 2-(3-Bromo-2,4-difluorophenyl)pyridine increases electronegativity and stability, contrasting with sulfur’s polarizability in the target compound .

Physicochemical Properties :

  • 2-(Chloromethyl)pyridine hydrochloride ’s hydrochloride salt improves water solubility but requires careful handling due to irritancy .
  • Hydroxymethyl and hydroxyl groups in 2-bromo-6-(hydroxymethyl)pyridin-3-ol enhance polarity, making it more water-soluble than the hydrophobic benzothiophene derivative .

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